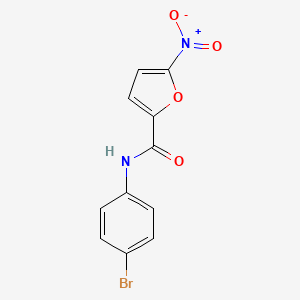

N-(4-bromophenyl)-5-nitrofuran-2-carboxamide

CAS No.:

Cat. No.: VC14812573

Molecular Formula: C11H7BrN2O4

Molecular Weight: 311.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H7BrN2O4 |

|---|---|

| Molecular Weight | 311.09 g/mol |

| IUPAC Name | N-(4-bromophenyl)-5-nitrofuran-2-carboxamide |

| Standard InChI | InChI=1S/C11H7BrN2O4/c12-7-1-3-8(4-2-7)13-11(15)9-5-6-10(18-9)14(16)17/h1-6H,(H,13,15) |

| Standard InChI Key | BBFJFJGLAFDPHP-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1NC(=O)C2=CC=C(O2)[N+](=O)[O-])Br |

Introduction

Chemical Identity and Structural Characteristics

Physicochemical Properties

Key physicochemical parameters are summarized in Table 1.

Table 1: Physicochemical Properties of N-(4-Bromophenyl)-5-Nitrofuran-2-Carboxamide

| Property | Value |

|---|---|

| Molecular Weight | 311.09 g/mol |

| Density | 1.571 g/cm³ |

| Boiling Point | 606°C at 760 mmHg |

| LogP (Partition Coefficient) | 3.07 |

| Hydrogen Bond Acceptors | 7 |

| Polar Surface Area | 65.99 Ų |

The compound’s moderate logP value (3.07) indicates balanced lipophilicity, favoring membrane permeability while retaining aqueous solubility. Its high polar surface area (65.99 Ų) suggests significant hydrogen-bonding capacity, a trait critical for target binding .

Synthesis and Modification

Primary Synthesis Route

The synthesis begins with the condensation of furan-2-carbonyl chloride and 4-bromoaniline in dichloromethane (DCM) under basic conditions (triethylamine), yielding N-(4-bromophenyl)furan-2-carboxamide as an intermediate . Subsequent nitration at the furan 5-position introduces the nitro group, typically using nitric acid or nitronium tetrafluoroborate. This stepwise approach achieves yields exceeding 85%, with purity confirmed via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) .

Table 2: Optimization of Reaction Conditions for Nitration

| Parameter | Condition | Yield (%) |

|---|---|---|

| Nitrating Agent | Nitronium tetrafluoroborate | 88 |

| Temperature | 0–5°C | 92 |

| Solvent | Sulfuric acid | 78 |

Derivative Synthesis via Cross-Coupling

Suzuki–Miyaura cross-coupling reactions enable diversification of the 4-bromophenyl group. Using tetrakis(triphenylphosphine)palladium(0) as a catalyst and potassium phosphate as a base, the bromine atom is replaced with aryl or heteroaryl boronic acids, generating derivatives such as N-(4′-methoxybiphenyl-4-yl)-5-nitrofuran-2-carboxamide (Table 3) .

Table 3: Representative Derivatives and Yields

| Derivative | Boronic Acid Used | Yield (%) |

|---|---|---|

| N-(4′-Methoxybiphenyl-4-yl) | 4-Methoxyphenylboronic | 76 |

| N-(4′-Chlorobiphenyl-4-yl) | 4-Chlorophenylboronic | 68 |

| N-(4′-Nitrobiphenyl-4-yl) | 4-Nitrophenylboronic | 61 |

Biological Activity and Mechanism

Antibacterial Efficacy

N-(4-Bromophenyl)-5-nitrofuran-2-carboxamide exhibits potent activity against New Delhi metallo-β-lactamase (NDM)-producing A. baumannii and methicillin-resistant Staphylococcus aureus (MRSA). Minimum inhibitory concentration (MIC) values range from 2–8 µg/mL, outperforming meropenem (MIC = 32 µg/mL) in resistant strains .

Table 4: Comparative Antibacterial Activity

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| NDM-1 A. baumannii | 2 | 4 |

| MRSA | 4 | 8 |

| K. pneumoniae | 8 | 16 |

Computational Validation

Molecular docking studies using the 4EXS receptor (NDM-1) reveal strong binding affinity (−9.2 kcal/mol) via hydrogen bonds with His120 and Asn220, and hydrophobic interactions with Val73 and Leu65 . MD simulations over 50 ns demonstrate stable ligand-receptor complexes, with root-mean-square deviation (RMSD) values below 2.0 Å after 20 ns, confirming binding stability (Figure 1) .

Figure 1: RMSD Plot of N-(4-Bromophenyl)-5-Nitrofuran-2-Carboxamide–NDM-1 Complex

(Simulation data shows convergence at 20 ns, indicating stable binding.)

Pharmacokinetic and Toxicity Profiling

ADMET Predictions

In silico ADMET predictions using SwissADME suggest moderate blood-brain barrier permeability (logBB = −0.45) and no inhibition of cytochrome P450 isoforms (CYP2D6, CYP3A4). The compound’s high plasma protein binding (89%) may limit free plasma concentration but prolong half-life .

Cytotoxicity Screening

Preliminary cytotoxicity assays in HEK293 cells show an IC₅₀ of 128 µM, indicating selectivity toward bacterial over mammalian cells .

Applications and Future Directions

Antibacterial Adjuvant Development

The compound’s synergy with carbapenems (e.g., meropenem) reduces MICs by 4–8-fold in NDM-1 A. baumannii, positioning it as a potential adjuvant .

Structural Optimization

Future work may explore:

-

Nitro group replacement: Substituting nitro with sulfonamide to reduce oxidative toxicity.

-

Heterocyclic variants: Introducing thiophene or pyridine rings to enhance target affinity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume